![molecular formula C23H15ClFN3O5 B2778562 N-(3-chloro-4-fluorophenyl)-2-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide CAS No. 892421-59-9](/img/no-structure.png)

N-(3-chloro-4-fluorophenyl)-2-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

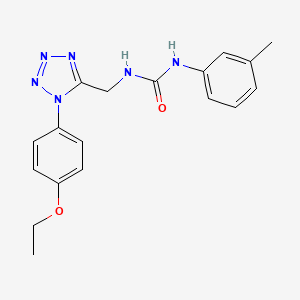

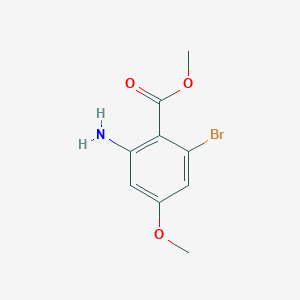

N-(3-chloro-4-fluorophenyl)-2-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C23H15ClFN3O5 and its molecular weight is 467.84. The purity is usually 95%.

BenchChem offers high-quality N-(3-chloro-4-fluorophenyl)-2-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chloro-4-fluorophenyl)-2-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Radioligand Development for PET Imaging

One significant application of related compounds is in the development of selective radioligands for positron emission tomography (PET) imaging. For instance, the synthesis and application of [18F]PBR111, a radioligand for imaging the translocator protein (18 kDa) with PET, have been documented. This involves a novel series of phenylpyrazolo[1,5-a]pyrimidineacetamides, showcasing the potential of fluorine-18 labeled compounds for in vivo brain imaging, aiding in the diagnosis and research of neurodegenerative diseases (Dollé et al., 2008).

Anticancer Activity

Research into compounds with similar structures has revealed potential anticancer properties. For example, novel fluoro-substituted benzo[b]pyran compounds have been evaluated for their anti-lung cancer activity, indicating the broad spectrum of research into fluorine-containing compounds for therapeutic purposes (Hammam et al., 2005).

Anti-inflammatory Activity

The synthesis of novel derivatives and their evaluation for anti-inflammatory activity highlight the exploration of these compounds in developing new therapeutic agents. Research into N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides has demonstrated significant anti-inflammatory properties, illustrating the compound's potential in treating inflammation-related disorders (Sunder & Maleraju, 2013).

Spectroscopic and Quantum Mechanical Studies

Further, the spectroscopic and quantum mechanical studies of bioactive benzothiazolinone acetamide analogs provide insights into their electronic properties and potential applications in photovoltaic efficiency modeling. Such research underlines the importance of these compounds in diverse areas, including renewable energy technologies (Mary et al., 2020).

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'N-(3-chloro-4-fluorophenyl)-2-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide' involves the condensation of 3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetic acid with 3-chloro-4-fluoroaniline, followed by acetylation of the resulting amine with acetic anhydride in the presence of a base. The final product is obtained after purification by column chromatography.", "Starting Materials": [ "3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetic acid", "3-chloro-4-fluoroaniline", "Acetic anhydride", "Base (e.g. triethylamine)", "Solvents (e.g. dichloromethane, ethanol)" ], "Reaction": [ "Step 1: Dissolve 3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetic acid (1 equiv.) and 3-chloro-4-fluoroaniline (1.2 equiv.) in a suitable solvent (e.g. dichloromethane) and add a coupling agent (e.g. N,N'-dicyclohexylcarbodiimide) and a catalyst (e.g. 4-dimethylaminopyridine). Stir the reaction mixture at room temperature for several hours until TLC analysis indicates complete consumption of the starting materials.", "Step 2: Quench the reaction by adding a suitable acid (e.g. hydrochloric acid) and extract the product with a suitable solvent (e.g. dichloromethane). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.", "Step 3: Dissolve the crude product in a suitable solvent (e.g. ethanol) and add acetic anhydride (2 equiv.) and a base (e.g. triethylamine). Stir the reaction mixture at room temperature for several hours until TLC analysis indicates complete consumption of the starting materials.", "Step 4: Quench the reaction by adding a suitable acid (e.g. hydrochloric acid) and extract the product with a suitable solvent (e.g. dichloromethane). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.", "Step 5: Purify the crude product by column chromatography using a suitable stationary phase (e.g. silica gel) and eluent (e.g. dichloromethane/methanol). Collect the desired fractions and concentrate under reduced pressure to obtain the final product as a white solid." ] } | |

CAS-Nummer |

892421-59-9 |

Produktname |

N-(3-chloro-4-fluorophenyl)-2-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide |

Molekularformel |

C23H15ClFN3O5 |

Molekulargewicht |

467.84 |

IUPAC-Name |

N-(3-chloro-4-fluorophenyl)-2-[3-(furan-2-ylmethyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide |

InChI |

InChI=1S/C23H15ClFN3O5/c24-16-10-13(7-8-17(16)25)26-19(29)12-27-20-15-5-1-2-6-18(15)33-21(20)22(30)28(23(27)31)11-14-4-3-9-32-14/h1-10H,11-12H2,(H,26,29) |

InChI-Schlüssel |

QUHILYXVXUDZHH-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C3=C(O2)C(=O)N(C(=O)N3CC(=O)NC4=CC(=C(C=C4)F)Cl)CC5=CC=CO5 |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(1H-benzimidazol-2-yl)phenyl]-2-iodobenzamide](/img/structure/B2778485.png)

![(NE)-N-[(4-chlorofuro[3,2-c]pyridin-2-yl)methylidene]hydroxylamine](/img/structure/B2778488.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-1-ethyl-N,2-dimethyl-1H-imidazole-4-sulfonamide](/img/structure/B2778494.png)

![(2-Phenyl-1,3-thiazol-4-yl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2778495.png)

![4-tert-butyl-N-[[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2778496.png)

![4-benzyl-2-(4-fluorophenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2778499.png)

![5-amino-1-{[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2778501.png)

![N-(3-chloro-4-fluorobenzyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2778502.png)